molecular formula C14H14INO2 B11023971 8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11023971
M. Wt: 355.17 g/mol
InChI Key: SAIYCXKFCUJDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that belongs to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes an iodine atom and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves a multi-step process. One common method starts with the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by interacting with receptor proteins, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This iodine substitution differentiates it from other similar compounds and enhances its utility in various chemical reactions and applications .

Properties

Molecular Formula

C14H14INO2

Molecular Weight

355.17 g/mol

IUPAC Name

6-iodo-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione

InChI

InChI=1S/C14H14INO2/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)12(17)13(16)18/h4-5,7H,6H2,1-3H3

InChI Key

SAIYCXKFCUJDRH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)I)(C)C

Origin of Product

United States

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